molecular formula C15H11ClO4 B2377131 5-Formyl-2-methoxyphenyl 3-chlorobenzoate CAS No. 431978-87-9

5-Formyl-2-methoxyphenyl 3-chlorobenzoate

Cat. No.: B2377131
CAS No.: 431978-87-9
M. Wt: 290.7
InChI Key: VYXSDQOZKRMJBB-UHFFFAOYSA-N
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Description

5-Formyl-2-methoxyphenyl 3-chlorobenzoate is a substituted aromatic ester characterized by a 3-chlorobenzoate moiety esterified to a 5-formyl-2-methoxyphenyl group. Its structural features include:

  • 3-Chlorobenzoate group: Aromatic rings with chlorine substituents are known for their resistance to microbial degradation and enhanced stability in environmental conditions .

Synthesis: While direct evidence for the synthesis of this compound is lacking, analogous formylation methods, such as the Rieche formylation (using dichloromethyl methyl ether and SnCl₄ as a catalyst), are employed to introduce formyl groups onto methoxy-substituted aromatic systems . Esterification with 3-chlorobenzoic acid would likely follow standard protocols for benzoate ester formation.

Properties

IUPAC Name

(5-formyl-2-methoxyphenyl) 3-chlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClO4/c1-19-13-6-5-10(9-17)7-14(13)20-15(18)11-3-2-4-12(16)8-11/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYXSDQOZKRMJBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)OC(=O)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Formyl-2-methoxyphenyl 3-chlorobenzoate typically involves the esterification of 5-formyl-2-methoxyphenol with 3-chlorobenzoic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems can also help in maintaining consistent quality and reducing production costs.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The formyl group in 5-Formyl-2-methoxyphenyl 3-chlorobenzoate can undergo oxidation to form a carboxylic acid.

    Reduction: The formyl group can also be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products:

    Oxidation: 5-Formyl-2-methoxyphenyl 3-chlorobenzoic acid.

    Reduction: 5-Hydroxymethyl-2-methoxyphenyl 3-chlorobenzoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 5-Formyl-2-methoxyphenyl 3-chlorobenzoate is used as an intermediate in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.

Biology: In biological research, this compound can be used as a probe to study enzyme activities and metabolic pathways involving formyl and methoxy groups.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Formyl-2-methoxyphenyl 3-chlorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of enzyme activity. The methoxy group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.

Comparison with Similar Compounds

The physicochemical and biological properties of 5-formyl-2-methoxyphenyl 3-chlorobenzoate can be contextualized against structurally related compounds, focusing on substituent effects, degradation pathways, and microbial interactions.

Structural and Functional Analogues
Compound Key Substituents Key Properties
This compound 3-Cl, 2-OCH₃, 5-CHO Enhanced electrophilicity (CHO), moderate solubility (OCH₃), chlorinated stability
3-Chlorobenzoate 3-Cl Resistant to aerobic degradation; induces clcABD operon in Pseudomonas spp.
Benzoate None Rapid degradation via benzoate dioxygenase; minimal induction of chlorinated pathways
Methyl 3-chlorobenzoate 3-Cl, methyl ester Hydrolyzed to 3-chlorobenzoic acid; slower degradation than non-chlorinated esters

Key Observations :

  • Chlorine substitution: The 3-chloro group in the benzoate moiety significantly reduces biodegradation rates compared to non-chlorinated analogues. This is attributed to the production of 4-chlorocatechol as a persistent intermediate in Actinobacteria-mediated degradation .
Degradation Pathways

This compound is expected to undergo initial ester hydrolysis to yield 3-chlorobenzoic acid and 5-formyl-2-methoxyphenol. Further degradation would depend on microbial consortia:

3-Chlorobenzoate degradation :

  • In Rhodococcus opacus, 3-chlorobenzoate is metabolized via 3-chlorocatechol or 4-chlorocatechol intermediates, depending on strain-specific pathways .
  • Phototrophic bacteria like Rhodopseudomonas palustris dechlorinate 3-chlorobenzoate to benzoate under anaerobic, light-dependent conditions .

Comparison of Degradation Rates :

Compound Degradation Rate (Relative) Key Microorganisms
Benzoate Fast Pseudomonas, Acinetobacter
3-Chlorobenzoate Slow Rhodococcus opacus, R. palustris
This compound Very slow Specialized Actinobacteria
Microbial Interactions
  • Induction of Degradation Pathways: Chlorinated benzoates strongly induce the clcABD operon in Pseudomonas putida, which encodes enzymes for chlorocatechol degradation. This induction is repressed by succinate and fumarate via transcriptional regulation of ClcR . In contrast, non-chlorinated benzoates primarily induce the catBCA operon, which is unaffected by succinate .
  • Substrate Specificity :
    • Rhodococcus opacus 1CP exhibits higher affinity for benzoate but maintains dual transport systems for both benzoate and 3-chlorobenzoate, suggesting adaptability to mixed substrates .

Biosensor Responses :

Substrate Induction (β-galactosidase Activity) Conditions
3-Chlorobenzoate 13-fold (glucose + 3CBA) Anaerobic
Benzoate 2-fold (glucose + benzoate) Aerobic
2,4-Dichlorophenol 10.79% response Aerobic

Biological Activity

5-Formyl-2-methoxyphenyl 3-chlorobenzoate is a compound of significant interest in both organic synthesis and biological research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a formyl group, a methoxy group, and a chlorobenzoate moiety, which contribute to its chemical reactivity and biological interactions. The presence of these functional groups allows for various chemical reactions, including oxidation, reduction, and nucleophilic substitution, making it a versatile intermediate in organic synthesis.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, which may lead to inhibition or modification of enzyme activity. Additionally, the methoxy group enhances the compound's lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of derivatives related to this compound on non-small cell lung cancer (NSCLC) cell lines A549 and H1299. The results indicated varying levels of cytotoxicity depending on the specific derivative tested. For instance, certain compounds showed significant cytotoxic effects on H1299 cells, with IC50 values ranging from 13.0 to 14.0 µM, while others exhibited minimal toxicity on A549 cells .

CompoundCell LineIC50 (µM)
ABMM-6H129914.0
ABMM-24H129913.7
ABMM-32H129913.0
ABMM-15A549>60
ABMM-16A549>60

This table summarizes the cytotoxicity results from the studies conducted on these cell lines.

Enzyme Inhibition Studies

The compound has also been evaluated for its potential as an enzyme inhibitor. In particular, it has been studied for its interaction with aldehyde dehydrogenase (ALDH) isoforms. The binding affinity to ALDH1A3 was found to be promising, suggesting that derivatives of this compound could be explored further for therapeutic interventions targeting ALDH-related pathways in cancer treatment .

Case Studies

  • Case Study on NSCLC : A study investigated the effects of various derivatives of this compound on NSCLC cell lines. The findings revealed that compounds with higher lipophilicity tended to exhibit greater cytotoxicity due to enhanced cellular uptake and interaction with target proteins .
  • Mechanistic Insights : Another research effort focused on elucidating the mechanism by which these compounds exert their effects on cancer cells. It was found that the compounds could induce apoptosis through reactive oxygen species (ROS) generation and modulation of cell cycle regulators .

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